molecular formula C9H12O3 B14886340 7,10-Dioxadispiro[3.1.4.1]undecan-2-one

7,10-Dioxadispiro[3.1.4.1]undecan-2-one

Cat. No.: B14886340
M. Wt: 168.19 g/mol
InChI Key: HXRIKCSTVSUWCO-UHFFFAOYSA-N
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Description

7,10-Dioxadispiro[314614]undecan-2-one is a complex organic compound characterized by its unique spiro structure, which includes two oxygen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-Dioxadispiro[3.1.46.14]undecan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of 7,10-Dioxadispiro[3.1.46.14]undecan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

7,10-Dioxadispiro[3.1.46.14]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

7,10-Dioxadispiro[3.1.46.14]undecan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,10-Dioxadispiro[3.1.46.14]undecan-2-one involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Similar in structure but with different ring sizes and functional groups.

    1,3-Dioxane-1,3-dithiane spiranes: Contain sulfur atoms in addition to oxygen, leading to different chemical properties.

    Bis(1,3-oxathiane) spiranes: Exhibit unique stereochemistry due to the presence of both oxygen and sulfur atoms.

Uniqueness

7,10-Dioxadispiro[3.1.46.14]undecan-2-one is unique due to its specific spiro structure and the presence of two oxygen atoms and a ketone group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

7,10-dioxadispiro[3.1.46.14]undecan-2-one

InChI

InChI=1S/C9H12O3/c10-7-3-8(4-7)5-9(6-8)11-1-2-12-9/h1-6H2

InChI Key

HXRIKCSTVSUWCO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3(C2)CC(=O)C3

Origin of Product

United States

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